molecular formula C15H22N2O2 B11765751 tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate

tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate

Katalognummer: B11765751
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: ATJUTMQSYALOCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a cyclopropyl ring substituted with an aminomethyl phenyl group.

Vorbereitungsmethoden

The synthesis of tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . This method allows for the efficient formation of the desired product with high purity.

Analyse Chemischer Reaktionen

tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C15H22N2O2

Molekulargewicht

262.35 g/mol

IUPAC-Name

tert-butyl N-[1-[3-(aminomethyl)phenyl]cyclopropyl]carbamate

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(7-8-15)12-6-4-5-11(9-12)10-16/h4-6,9H,7-8,10,16H2,1-3H3,(H,17,18)

InChI-Schlüssel

ATJUTMQSYALOCJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.